molecular formula C11H22N2O B1530249 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol CAS No. 1184360-40-4

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Cat. No.: B1530249
CAS No.: 1184360-40-4
M. Wt: 198.31 g/mol
InChI Key: RZZMYIRPKVMLDC-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol. This compound is characterized by its unique structure, which includes a cyclohexanol ring and a piperidine ring with an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, and a suitable solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted cyclohexanol derivatives.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is structurally similar to other compounds such as 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol and various other cyclohexanol derivatives. its unique combination of a cyclohexanol ring and a piperidine ring with an amino group at the 4-position sets it apart from these compounds. This structural uniqueness may confer distinct chemical and biological properties, making it valuable in specific applications.

Comparison with Similar Compounds

  • 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol

  • Various cyclohexanol derivatives

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Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14/h9-11,14H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMYIRPKVMLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
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2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
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2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 4
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 5
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 6
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

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